Ethyl 2-cyano-3-(4-methylphenyl)acrylate
Overview
Description
Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to a family of cyanoacrylates, which are known for their adhesive properties and rapid polymerization upon exposure to moisture. The presence of the cyano group and the acrylate moiety suggests that this compound could be involved in various chemical reactions and possess unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of related ethyl 2-cyanoacrylate compounds involves various methods, including the diradical polymerization of acrylonitrile initiated by related cyanoacrylate esters , the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines , and the condensation reaction of aldehydes with methyl cyanoacetate . These methods demonstrate the versatility in synthesizing substituted cyanoacrylates, which can be tailored for specific applications.
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-(4-methylphenyl)acrylate and its derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl 2-cyanoacrylate derivative's structure was confirmed using NMR, UV-Visible, FT-IR, and mass spectroscopy, supported by DFT calculations . Similarly, the structure of another derivative was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . These studies provide insights into the molecular conformation and interactions that govern the stability and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of ethyl 2-cyanoacrylate derivatives has been explored in various chemical reactions. For example, the diradical polymerization of acrylonitrile initiated by a related cyanoacrylate ester suggests that these compounds can act as initiators in polymerization reactions . Additionally, the synthesis of substituted cyanoacrylates through regioselective coupling indicates their potential in creating diverse chemical structures . The electrophilic nature of these compounds, as indicated by their high global electrophilicity index, also suggests that they can participate in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-(4-methylphenyl)acrylate derivatives have been characterized through experimental and theoretical studies. Vibrational frequency analysis and spectroscopic techniques have been used to investigate the vibrational modes and functional groups present in these compounds . Theoretical calculations have provided information on the HOMO-LUMO energy gap, indicating the electronic properties and stability of the molecules . Additionally, the thermal and electrical characterizations of a related crystal suggest potential applications in optoelectronic devices .
Scientific Research Applications
Chemical Synthesis and Intermediates
Ethyl 2-cyano-3-(4-methylphenyl)acrylate has been explored in various chemical syntheses. For instance, it is utilized in a novel one-pot, three-component Wittig–SNAr approach to produce intermediates for aurora 2 kinase inhibitors. This method, starting from readily available haloaromatic aldehydes, amines, and phosphonium salts, highlights the efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a solvent under metal-free conditions (Xu et al., 2015).
Crystal Structure and Analysis
Research involving ethyl 2-cyano-3-(4-methylphenyl)acrylate also extends to crystallography. A study conducted on its variant, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, showcases its structural determination via X-ray diffraction. This isomer forms a three-dimensional supramolecular network, stabilized by hydrogen bonds and π⋯π stacking interactions, offering insights into molecular conformation and the roles of noncovalent interactions in crystal packing (Matos et al., 2016).
Photophysical Properties
Another aspect of research delves into the photophysical properties of ethyl 2-cyano-3-(4-methylphenyl)acrylate derivatives. One study investigated the structural, optical, thermal, and electrical characteristics of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals, grown by a slow cooling method. This research contributes to the understanding of the absorption, emission, and conductivity properties of such compounds (Kotteswaran et al., 2017).
Synthetic Procedures and Applications
Ethyl 2-cyano-3-(4-methylphenyl)acrylate is also a component in the synthesis of various novel compounds. For instance, its role in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates has been studied, showcasing their antioxidant and anti-inflammatory activities. The synthesis procedure is noted for its efficiency, eco-friendliness, and high purity of products (Madhavi & Sreeramya, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIZDEFOEGGSKX-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226613 | |
Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methylphenyl)acrylate | |
CAS RN |
2017-88-1, 18300-87-3 | |
Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2017-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ALPHA-CYANO-4-METHYLCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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